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molecular formula C10H9NO5 B3039107 Isopropenyl p-nitrophenyl carbonate CAS No. 96916-42-6

Isopropenyl p-nitrophenyl carbonate

Cat. No. B3039107
M. Wt: 223.18 g/mol
InChI Key: RAYSDFXTXTZOJU-UHFFFAOYSA-N
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Patent
US08658639B2

Procedure details

To isopropenyl chloride carbonate (6.68 g) were added 4-nitrophenol (5 g) and chloroform (150 ml), and thereto was added drowpise pyridine (2.9 ml) under ice-cooling over a period of 20 minutes. Then, the mixture was stirred under ice-cooling for 15 minutes, then warmed to room temperature, and further stirred overnight. After the reaction was completed, the reaction solution was washed succesively with 1N aqueous hydrochloric acid solution, water and a satureated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated. The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1) to give the title compound (1.41 g).
Name
isopropenyl chloride carbonate
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[C:5](Cl)([CH3:7])=[CH2:6].[N+:9]([C:12]1[CH:17]=[CH:16][C:15](O)=[CH:14][CH:13]=1)([O-:11])=[O:10].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:1](=[O:3])([O:2][C:15]1[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=1)[O:4][C:5]([CH3:7])=[CH2:6] |f:0.1|

Inputs

Step One
Name
isopropenyl chloride carbonate
Quantity
6.68 g
Type
reactant
Smiles
C(O)(O)=O.C(=C)(C)Cl
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.9 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over a period of 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
further stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the reaction solution was washed succesively with 1N aqueous hydrochloric acid solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a satureated aqueous sodium chloride solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(OC(=C)C)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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